![molecular formula C10H11F4N5 B11731091 bis({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11731091.png)
bis({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine: is a compound with significant interest in the field of chemistry due to its unique structure and potential applications. It contains two difluoromethyl groups attached to a pyrazole ring, which is further connected to an amine group. This compound is notable for its potential use in various scientific research applications, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine typically involves the difluoromethylation of pyrazole derivatives. One common method includes the use of difluoromethylating agents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyrazole ring .
Industrial Production Methods: Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes as those used in laboratory settings. The use of scalable and efficient difluoromethylating agents and catalysts is crucial for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: Bis({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the difluoromethyl groups to other functional groups.
Substitution: The compound can participate in substitution reactions where the difluoromethyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl oxides, while reduction could produce difluoromethyl alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, bis({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine is used as a building block for the synthesis of more complex molecules.
Biology: Its ability to interact with biological molecules makes it a valuable tool for studying biological processes .
Medicine: In medicine, this compound is being explored for its potential use in drug development. Its unique chemical properties may lead to the creation of new therapeutic agents .
Industry: Industrially, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of bis({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The difluoromethyl groups can form strong bonds with various biological molecules, leading to changes in their structure and function. This interaction can affect molecular pathways and processes, making the compound useful for studying and manipulating biological systems .
Vergleich Mit ähnlichen Verbindungen
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds share a similar pyrazole ring structure with difluoromethyl groups and are used in various applications, including fungicides.
Difluoromethylated heterocyclic compounds: These compounds have similar difluoromethyl groups attached to different heterocyclic rings and are used in pharmaceuticals and agrochemicals.
Uniqueness: Bis({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine is unique due to its specific combination of difluoromethyl groups and pyrazole ring structure. This combination provides distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C10H11F4N5 |
|---|---|
Molekulargewicht |
277.22 g/mol |
IUPAC-Name |
1-[2-(difluoromethyl)pyrazol-3-yl]-N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]methanamine |
InChI |
InChI=1S/C10H11F4N5/c11-9(12)18-7(1-3-16-18)5-15-6-8-2-4-17-19(8)10(13)14/h1-4,9-10,15H,5-6H2 |
InChI-Schlüssel |
FPPNANALFDAKPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N(N=C1)C(F)F)CNCC2=CC=NN2C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (3S)-3-amino-3-[4-(tert-butyl)phenyl]propanoate](/img/structure/B11731019.png)
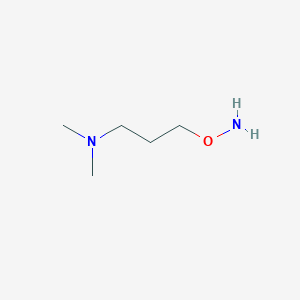
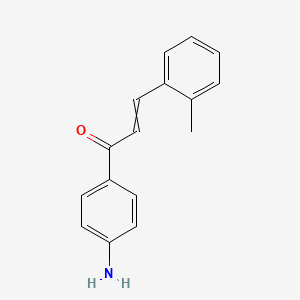

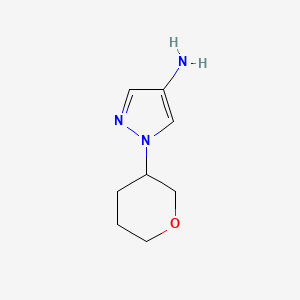
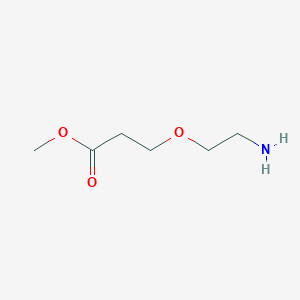
![2-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11731054.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B11731062.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11731070.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B11731083.png)
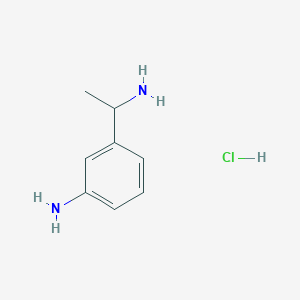
![6-[3-(dimethylamino)prop-2-enoyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11731101.png)
![2-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid](/img/structure/B11731103.png)
![1-ethyl-4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11731104.png)
